tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Overview
Description
The compound tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical entity that can be considered as a derivative of pyrrolidine with a tert-butyl ester group and a 2-hydroxyethyl substituent. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. They are often used as intermediates in the synthesis of a wide range of therapeutic agents, including nicotinic acetylcholine receptor agonists , CB1 inverse agonists , and anti-inflammatory drugs .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps, including cyclization reactions, debenzylation, and ring hydrogenation . For instance, the optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves a one-pot process that is scalable to multihundred gram quantities . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acids, demonstrating the utility of in situ hydrolysis of tert-butyl esters . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the versatility of pyrrolidine derivatives in accessing novel macrocyclic inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and confirmed by X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring . The crystal structure can exhibit intermolecular hydrogen bonds, which are crucial for the stability of the compound .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including singlet oxygen reactions, which can yield peroxidic intermediates and facilitate the synthesis of 5-substituted pyrroles . They can also participate in Diels-Alder reactions, as seen with tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which forms a hexahydrofuroisoquinoline carboxylate as the endo-adduct . These reactions can be further manipulated through electrophilic and nucleophilic reagents, as well as reduction and oxidation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, are influenced by their functional groups and molecular structure. These properties can be studied using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography . The presence of tert-butyl groups can affect the compound's solubility, boiling point, and stability. Additionally, the presence of hydrogen bonding within the molecule can influence its reactivity and interaction with other molecules .
Scientific Research Applications
Asymmetric Synthesis
Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is involved in the asymmetric synthesis of various compounds. For instance, the reduction of tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with sodium borohydride or lithium aluminum hydride provides corresponding tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (Funabiki et al., 2008). This indicates its potential use in the creation of chiral molecules, essential in the pharmaceutical industry.
Crystal Structure Analysis
The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, has been synthesized and analyzed through X-ray diffraction studies, revealing details about its crystal structure (Naveen et al., 2007). Such studies are vital for understanding the molecular arrangement and properties of these compounds.
Enantioselective Synthesis
It is used in the enantioselective synthesis of complex molecules like N-tert-butyl disubstituted pyrrolidines, demonstrating its versatility in the formation of chiral centers (Chung et al., 2005). Enantioselective synthesis is crucial for the development of specific pharmaceutical agents where the chirality of the molecule can affect its biological activity.
Synthesis of Anti-inflammatory Compounds
A series of pyrrolidin-2-ones was synthesized using tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate derivatives, showing potential anti-inflammatory and analgesic activities (Ikuta et al., 1987). This application is significant in the development of new drugs with potentially lower side effects than existing medications.
properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOLUPSEVGAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540463 | |
Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220312-34-5 | |
Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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